molecular formula C8H11ClN2O B12822044 (2-Chloro-6-methoxybenzyl)hydrazine

(2-Chloro-6-methoxybenzyl)hydrazine

Cat. No.: B12822044
M. Wt: 186.64 g/mol
InChI Key: DAQBTNRQRWGVFI-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a chloro group, a methoxy group, and a hydrazine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxybenzyl)hydrazine typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hydrazine component.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

  • Oxidation

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(2-chloro-6-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

DAQBTNRQRWGVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CNN

Origin of Product

United States

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